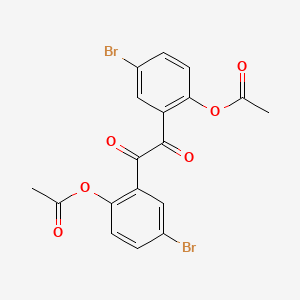
Diacetyl dibromosalicyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diacetyl dibromosalicyl is a chemical compound known for its unique properties and applications in various fields It is a derivative of salicylic acid, where the hydroxyl group is replaced by a diacetyl group, and two bromine atoms are attached to the aromatic ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diacetyl dibromosalicyl typically involves the bromination of salicylic acid followed by acetylation. The process can be summarized as follows:
Bromination: Salicylic acid is treated with bromine in the presence of a catalyst, such as iron(III) bromide, to introduce bromine atoms into the aromatic ring.
Acetylation: The brominated salicylic acid is then reacted with acetic anhydride in the presence of a catalyst, such as sulfuric acid, to introduce the diacetyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
化学反应分析
Types of Reactions
Diacetyl dibromosalicyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the diacetyl group to hydroxyl groups.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
科学研究应用
Diacetyl dibromosalicyl has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of diacetyl dibromosalicyl involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
相似化合物的比较
Diacetyl dibromosalicyl can be compared with other similar compounds, such as:
Diacetyl: Known for its buttery flavor and used in food industry.
Dibromosalicyl: Another derivative of salicylic acid with different functional groups.
Salicylic Acid: The parent compound, widely used in pharmaceuticals and cosmetics.
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its dual bromination and acetylation make it a versatile compound for various applications.
属性
CAS 编号 |
63992-64-3 |
|---|---|
分子式 |
C18H12Br2O6 |
分子量 |
484.1 g/mol |
IUPAC 名称 |
[2-[2-(2-acetyloxy-5-bromophenyl)-2-oxoacetyl]-4-bromophenyl] acetate |
InChI |
InChI=1S/C18H12Br2O6/c1-9(21)25-15-5-3-11(19)7-13(15)17(23)18(24)14-8-12(20)4-6-16(14)26-10(2)22/h3-8H,1-2H3 |
InChI 键 |
CUJWXKDMADGULW-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=C(C=C(C=C1)Br)C(=O)C(=O)C2=C(C=CC(=C2)Br)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(E)-Benzylideneamino]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14495353.png)
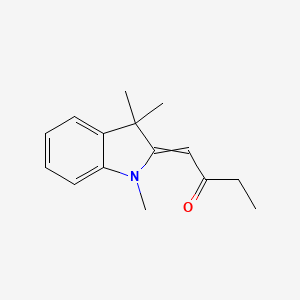
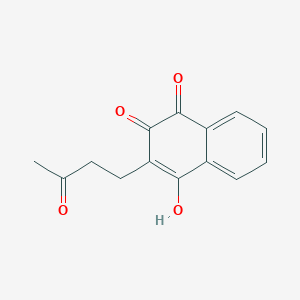
![2-[(Methanesulfonyl)oxy]ethyl hexadecanoate](/img/structure/B14495380.png)
![2-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B14495385.png)

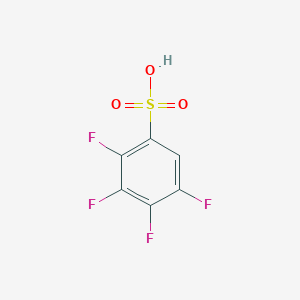
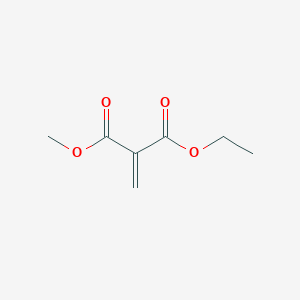

![3,7-Diacetyl-1,3,7-triaza-5lambda~5~-phosphabicyclo[3.3.1]nonan-5-one](/img/structure/B14495423.png)



![7-[4-(3-Hydroxyoctyl)-2,5-dioxo-1,3,4-thiadiazolidin-3-YL]heptanoic acid](/img/structure/B14495444.png)
